molecular formula C24H26N4O3 B2794696 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide CAS No. 896383-11-2

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

カタログ番号: B2794696
CAS番号: 896383-11-2
分子量: 418.497
InChIキー: FQKWMQPOAUZANS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that quinazolinone derivatives have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, differentiation, survival, and intracellular trafficking.

Mode of Action

It’s known that quinazolinone derivatives can interact with their targets and cause significant changes in cellular processes .

Biochemical Pathways

The compound may affect the PI3K signalling pathway , which is often associated with tumorigenesis, progression, and poor prognosis. The downstream effects of this pathway include changes in cell growth, proliferation, and survival.

Result of Action

It’s known that the aberrant expression of the pi3k signalling pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, inhibitors of this pathway, such as this compound, could potentially have anti-cancer effects.

生物活性

The compound 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide is a derivative of quinazoline that exhibits a range of biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of quinazoline derivatives typically involves the condensation of anthranilamide with various aldehydes or through cyclization reactions. The specific compound is synthesized through a multi-step process that includes functionalization and acylation techniques to yield the desired structure with both quinazoline and indole moieties.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound under investigation has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.98 μg/mL for related compounds .

CompoundTarget BacteriaMIC (μg/mL)
This compoundS. aureus (MRSA)< 1
E. coli75
Candida albicans80

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). It exhibited a preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts, indicating potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit LPS-induced macrophage activation and IL-6 secretion in vitro, suggesting a mechanism that could be beneficial in treating systemic inflammation .

The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:

  • NHE-1 Inhibition : The compound acts as an inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which is implicated in various pathophysiological conditions including cardiovascular diseases. This inhibition leads to cytoprotective effects and reduced inflammatory responses .
  • Antiproliferative Mechanisms : The anticancer activity is likely due to the induction of apoptosis in cancer cells and the disruption of cellular proliferation pathways. Molecular docking studies have indicated strong binding affinities to key proteins involved in cell cycle regulation .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives:

  • Case Study 1 : A study demonstrated that a related quinazoline derivative significantly reduced tumor growth in xenograft models of breast cancer, showcasing its potential for therapeutic applications.
  • Case Study 2 : In a clinical setting, compounds similar to the one discussed showed improved patient outcomes in combination therapies for resistant bacterial infections.

科学的研究の応用

Antimicrobial Properties

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide have been tested against various bacterial strains. A study demonstrated that quinazoline derivatives showed moderate to high efficacy against Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like ampicillin .

Compound Target Bacteria Inhibition Zone (mm) MIC (mg/mL)
Compound AStaphylococcus aureus1270
Compound BEscherichia coli1565
Compound CCandida albicans1180

These findings suggest that compounds with a similar backbone to This compound could potentially serve as effective antimicrobial agents.

Anticancer Activity

The quinazoline scaffold has also been implicated in anticancer research. Studies have shown that compounds containing this structure can inhibit key enzymes involved in cancer cell proliferation, such as DNA topoisomerase and cyclin-dependent kinases. For example, a related study reported that quinazoline derivatives inhibited the growth of various cancer cell lines with IC50 values in the micromolar range .

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF7 (Breast Cancer)8.0
A549 (Lung Cancer)7.5

These results indicate the potential of This compound as a candidate for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the quinazoline ring significantly affected antimicrobial potency .
  • Anticancer Screening : In vitro assays on various cancer cell lines showed that certain modifications to the quinazoline structure improved selectivity towards cancer cells while minimizing toxicity towards normal cells .

特性

CAS番号

896383-11-2

分子式

C24H26N4O3

分子量

418.497

IUPAC名

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

InChI

InChI=1S/C24H26N4O3/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31)

InChIキー

FQKWMQPOAUZANS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。